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Compound of Interest

Compound Name: Diethyl 2-oxopentanedioate

Cat. No.: B1222868

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-
Oxopentanedioate (also known as Diethyl 2-Oxoglutarate), a key intermediate in various
synthetic and metabolic pathways. As direct experimental spectra are not comprehensively
available in public databases, this document leverages expert analysis of its structural features
and data from analogous compounds to present a robust, predictive guide to its spectral
characteristics. This approach is designed to empower researchers in identifying and
characterizing this molecule with high confidence.

Molecular Structure and Spectroscopic Overview

Diethyl 2-oxopentanedioate (CoH140s5, M.W. 202.20 g/mol ) is an aliphatic keto-diester. Its
structure is characterized by a five-carbon chain with a ketone at the C2 position and two
terminal ethyl ester groups. This unique arrangement of functional groups dictates its
spectroscopic signature.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. The causality behind peak assignments is explained to
provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure of Diethyl 2-Oxopentanedioate

Caption: Chemical structure of Diethyl 2-Oxopentanedioate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The predicted *H and *3C NMR data are based on established chemical
shift principles and comparison with its close analog, dimethyl 2-oxoglutarate.[1][2]

Predicted *H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Predicted .
_ Coupling
_ _ Chemical o _
Signal Assignment Shift (5 Multiplicity Integration Constant (J,
I )
Hz)
ppm)
a -O-CHz2-CHs ~1.30 Triplet 6H ~7.1
-C(O)-CHz2- )
b ~2.95 Triplet 2H ~6.5
CH2-C(0O)-
-C(O)-CH2- _
c ~3.25 Triplet 2H ~6.5
CH-C(O)-
d -O-CH2-CHs ~4.25 Quartet 4H ~7.1

Justification of Assignments:

e Signal (a) & (d): These signals are characteristic of the two equivalent ethyl ester groups.
The methyl protons (a) are split into a triplet by the adjacent two methylene protons. The
methylene protons (d) are deshielded by the adjacent oxygen atom, shifting them downfield
to ~4.25 ppm, and are split into a quartet by the three methyl protons.

» Signal (b) & (c): These signals correspond to the two methylene groups of the pentanedioate
backbone. The C4 methylene protons (b) are adjacent to the C5 ester carbonyl, while the C3
methylene protons (c) are adjacent to the C2 ketone. The ketone group is more electron-
withdrawing than the ester, thus the protons at C3 are expected to be slightly more
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deshielded (further downfield) than those at C4. Both appear as triplets due to coupling with
each other.

Predicted *C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted Chemical Shift (9,

Signal Assignment

ppm)
1 -O-CH2-CHs ~14.1
2 -C(0)-CH2-CH2-C(O)- ~28.0
3 -C(0)-CH2-CH2-C(O)- ~345
4 -O-CH2-CHs ~61.5
5 CH2-C(0)-0- ~161.0
6 -CH2-C(0)-CHa- ~1725
7 -O-C(0)-C(0)-CHa- ~193.0

Justification of Assignments:

 Aliphatic Carbons (1-4): The methyl carbons of the ethyl groups (1) appear at the most
upfield position (~14.1 ppm). The methylene carbons of the ethyl groups (4) are shifted
downfield (~61.5 ppm) due to the attached oxygen. The backbone methylene carbons (2 and
3) appear in the 28-35 ppm range, with the carbon alpha to the ketone (3) expected to be
slightly more deshielded.

e Carbonyl Carbons (5-7): Carbonyl carbons have the largest chemical shifts. The ester
carbonyls (5 and 6) are expected in the 160-175 ppm range. The C1 ester carbonyl (5) is
alpha to a ketone, which may cause a slight upfield shift compared to the C5 ester carbonyl
(6). The ketone carbonyl (7) is the most deshielded carbon in the molecule, predicted to be
around 193.0 ppm.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Functional Group

Frequency Range (cm™?) Vibration Type _
Assignment
2980-2850 C-H Stretch Aliphatic (CH2, CHs)
~ 1750 C=0 Stretch Ester Carbonyl
~ 1725 C=0 Stretch Ketone Carbonyl
1250-1000 C-O Stretch Ester Linkage
Interpretation:

e C-H Stretching: The region just below 3000 cm~* will show sharp peaks corresponding to the
stretching vibrations of the sp® hybridized C-H bonds in the ethyl and backbone
methylene/methyl groups.

e C=0 Stretching Region: This is the most diagnostic region for Diethyl 2-oxopentanedioate.
Two strong, sharp absorption bands are expected. The ester carbonyls typically absorb at a
higher frequency (~1750 cm~1) than the aliphatic ketone (~1725 cm~1). The presence of two
distinct peaks in this region would be strong evidence for the keto-diester structure.

e C-O Stretching: A series of strong bands in the "fingerprint region" between 1250 and 1000
cm~1 will correspond to the C-O single bond stretching vibrations of the two ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural confirmation. Electron lonization (El) is a common
technique for this type of analysis.

Predicted Fragmentation Pattern (EI-MS)
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Proposed Fragment

m/z Value Formula Notes
lon
202 [M]*+ [CoH140s5]* Molecular lon
Loss of an ethoxy
157 [M - OCH2CH3s]* [C7Ho04]* )
radical
Loss of a carboethoxy
129 [M - COOCH2CHs]* [CeHo0Os]* _
radical
101 [CaHs03]* Further fragmentation
73 [COOCH2CHs]* [C3Hs02]* Carboethoxy cation
45 [OCH2CHs]* [C2Hs0]* Ethoxy cation

Interpretation and Fragmentation Pathway:

Upon electron impact, the molecular ion ([M]*) is formed at m/z 202. The most common
fragmentation pathways for esters involve the cleavage of bonds alpha to the carbonyl group.

e Loss of an Ethoxy Radical (m/z 157): The cleavage of the C-O single bond in one of the
ester groups results in the loss of an ethoxy radical (*OCH2CHs, mass 45), leading to a
prominent peak at m/z 157.

o Loss of a Carboethoxy Radical (m/z 129): Cleavage of the C-C bond between the carbonyl
carbon and the adjacent carbon of the backbone can lead to the loss of a carboethoxy
radical (*\COOCH2CHs, mass 73), resulting in an ion at m/z 129.

Predicted Mass Spectrometry Fragmentation of Diethyl 2-Oxopentanedioate

*OC2Hs *COOC:2Hs o-cleavage

[M - C3Hs02]*
m/z = 129
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Click to download full resolution via product page
Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized, yet field-proven, protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 13C NMR spectra.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of purified Diethyl 2-
oxopentanedioate in ~0.7 mL of deuterated chloroform (CDCIs) in a clean, dry vial. CDCls is
a standard choice for its excellent solubilizing properties for non-polar to moderately polar
compounds and its single, well-defined residual solvent peak.

« Internal Standard: Ensure the CDCls contains tetramethylsilane (TMS) as an internal
standard (0.03% v/v) for referencing the chemical shift scale to 0 ppm.

o Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:

o Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better
resolution).

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-
resolved peaks.

e 1H NMR Acquisition:
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o Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation
delay).

o Process the Free Induction Decay (FID) using a Fourier transform.
o Phase the spectrum and perform baseline correction.
o Reference the spectrum by setting the TMS peak to 0.00 ppm.

o Integrate all signals and analyze chemical shifts and coupling patterns.

e 13C NMR Acquisition:
o Switch the spectrometer probe to the 3C frequency.

o Acquire a proton-decoupled 13C spectrum (e.g., 1024 scans). This decoupling simplifies
the spectrum to single lines for each unique carbon.

o Process the data similarly to the *H spectrum, referencing the CDClIs triplet center to 77.16
ppm.

IR Spectroscopy Protocol

Objective: To identify the functional groups.
Methodology (Neat Liquid Film):

o Sample Preparation: As Diethyl 2-oxopentanedioate is a liquid, the simplest method is to
prepare a thin film. Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or
KBr).

o Assembly: Place a second salt plate on top, gently pressing to spread the liquid into a
uniform thin film.

e Acquisition:

o Place the assembled plates into the sample holder of an FTIR spectrometer.
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o Acquire a background spectrum of the empty spectrometer to subtract atmospheric and
instrument-related absorptions.

o Acquire the sample spectrum over the range of 4000-400 cm™1,

» Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry,
volatile solvent (e.g., anhydrous dichloromethane) and store them in a desiccator to prevent

fogging.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.
Methodology (GC-MS with Electron lonization):

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent
such as ethyl acetate or dichloromethane.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

o GC Separation:
o Inject a small volume (e.g., 1 pL) of the solution into the GC.

o Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature
program that allows for the elution of the compound without decomposition (e.g., ramp
from 50°C to 250°C).

e MS Detection:
o Set the ion source to the standard 70 eV for electron ionization.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-300).

o Data Analysis: Identify the peak corresponding to Diethyl 2-oxopentanedioate in the
chromatogram and analyze its corresponding mass spectrum. ldentify the molecular ion
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peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic
analysis of Diethyl 2-Oxopentanedioate. By integrating data from analogous compounds with
fundamental spectroscopic principles, researchers are equipped with the necessary information
to identify this compound, confirm its structure, and assess its purity. The detailed protocols
offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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